N-Boc-Imino-(triphenyl)phosphorane
Overview
Description
N-Boc-Imino-(triphenyl)phosphorane, also known as tert-butyl (triphenylphosphoranylidene)carbamate, is an organic compound with the molecular formula C23H24NO2P and a molecular weight of 377.42 g/mol . This compound is characterized by its white to almost white crystalline powder form and is soluble in methanol . It is commonly used as a reagent in organic synthesis, particularly in the preparation of ketimines .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-Imino-(triphenyl)phosphorane is typically synthesized through the reaction of triphenylphosphine with tert-butyl isocyanate . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Boc-Imino-(triphenyl)phosphorane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the imino group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: It can be reduced to form phosphines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: The major products are substituted phosphoranes.
Oxidation Reactions: The major products are phosphine oxides.
Reduction Reactions: The major products are phosphines.
Scientific Research Applications
N-Boc-Imino-(triphenyl)phosphorane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of ketimines and other nitrogen-containing compounds.
Biology: It is employed in the modification of biomolecules and the synthesis of bioactive compounds.
Industry: It is utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-Boc-Imino-(triphenyl)phosphorane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions . The imino group can participate in nucleophilic substitution reactions, while the phosphorane moiety can undergo oxidation or reduction . The molecular targets and pathways involved in these reactions are primarily determined by the specific reagents and conditions used .
Comparison with Similar Compounds
N-Boc-Imino-(triphenyl)phosphorane is unique due to its combination of the imino and phosphorane functional groups. Similar compounds include:
Triphenylphosphine: Lacks the imino group and is primarily used as a reducing agent.
N-Boc-Imino-(diphenyl)phosphorane: Similar structure but with two phenyl groups instead of three.
tert-Butyl (diphenylphosphoranylidene)carbamate: Similar structure but with two phenyl groups and a tert-butyl group.
These compounds share some reactivity patterns but differ in their specific applications and reactivity due to the variations in their structures .
Properties
IUPAC Name |
tert-butyl N-(triphenyl-λ5-phosphanylidene)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24NO2P/c1-23(2,3)26-22(25)24-27(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXPVXCUELYHDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24NO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373547 | |
Record name | N-Boc-Imino-(triphenyl)phosphorane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68014-21-1 | |
Record name | N-Boc-Imino-(triphenyl)phosphorane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Boc-Imino-(triphenyl)phosphorane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Feasible Synthetic Routes
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